(R)-2-Phenylmorpholine
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Overview
Description
®-2-Phenylmorpholine is an organic compound that belongs to the class of morpholines It is characterized by a morpholine ring substituted with a phenyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: ®-2-Phenylmorpholine can be synthesized through several methods. One common approach involves the reaction of phenylmagnesium bromide with morpholine under controlled conditions. The reaction typically requires an inert atmosphere and a suitable solvent such as tetrahydrofuran. The product is then purified through distillation or recrystallization.
Industrial Production Methods: In industrial settings, ®-2-Phenylmorpholine is often produced via catalytic hydrogenation of phenylmorpholine derivatives. This method involves the use of a palladium or platinum catalyst and hydrogen gas under high pressure. The reaction is carried out in a solvent like ethanol or methanol, and the product is isolated through filtration and drying.
Chemical Reactions Analysis
Types of Reactions: ®-2-Phenylmorpholine undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using hydrogen gas and a metal catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the morpholine nitrogen, leading to a variety of substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Reduced phenylmorpholine derivatives.
Substitution: Various substituted phenylmorpholine compounds.
Scientific Research Applications
®-2-Phenylmorpholine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ®-2-Phenylmorpholine involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, leading to various physiological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s derivatives.
Comparison with Similar Compounds
2-Phenylmorpholine: The racemic mixture of the compound.
N-Phenylmorpholine: A similar compound with the phenyl group attached to the nitrogen atom.
Phenylpiperidine: A structurally related compound with a piperidine ring instead of a morpholine ring.
Uniqueness: ®-2-Phenylmorpholine is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological targets. This stereochemistry can lead to different pharmacological and chemical properties compared to its racemic mixture or other similar compounds.
Properties
IUPAC Name |
(2R)-2-phenylmorpholine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-2-4-9(5-3-1)10-8-11-6-7-12-10/h1-5,10-11H,6-8H2/t10-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLNGFYDJXZZFJP-JTQLQIEISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@@H](CN1)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80359088 |
Source
|
Record name | (R)-2-Phenylmorpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80359088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1225376-02-2 |
Source
|
Record name | (R)-2-Phenylmorpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80359088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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